Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate
Description
This compound features a 3,3'-bipyridine core with:
- 6,6'-Diamino groups substituted with 4-fluorobenzyl moieties.
- 5,5'-Diethyl dicarbamate functionalization. The 3,3'-bipyridine scaffold is less common than 2,2'-bipyridines, leading to unique steric and electronic properties.
Properties
Molecular Formula |
C30H32F2N8O4 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
ethyl N-[2-amino-5-[6-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]pyridin-3-yl]-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C30H32F2N8O4/c1-3-43-29(41)37-23-13-21(27(39-25(23)33)35-15-17-5-9-19(31)10-6-17)22-14-24(38-30(42)44-4-2)26(34)40-28(22)36-16-18-7-11-20(32)12-8-18/h5-14H,3-4,15-16H2,1-2H3,(H,37,41)(H,38,42)(H3,33,35,39)(H3,34,36,40) |
InChI Key |
PRBLYWGDVQGYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C(=C1)C2=CC(=C(N=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Synthesis of 6,6’-diamino-2,2’-bipyridine: This can be achieved by the amination of 6,6’-dibromo-2,2’-bipyridine using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as the catalyst.
Introduction of 4-fluorobenzyl groups: The amino groups on the bipyridine core can be substituted with 4-fluorobenzyl groups through a nucleophilic substitution reaction.
Formation of diethyl dicarbamate: The final step involves the reaction of the substituted bipyridine with diethyl carbonate under appropriate conditions to form the diethyl dicarbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, it can form complexes with various metal ions, which can be used in catalysis and material science.
Biology: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
Medicine: Its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through coordination with metal cofactors.
Comparison with Similar Compounds
Structural Analogues: Bipyridine Derivatives
Diethyl 2,2'-Bipyridine-5,5'-Dicarboxylate
- Core : 2,2'-bipyridine (vs. 3,3' in the target compound).
- Substituents : 5,5'-diethyl carboxylate (vs. 5,5'-diethyl dicarbamate).
- Synthesis : Prepared via palladium-catalyzed coupling of ethyl nicotinate, achieving ~35% yield.
- Key Differences :
5,5'-Diamino-2,2'-Bipyridine
- Core : 2,2'-bipyridine.
- Substituents: 5,5'-diamino groups (vs. 6,6'-diamino in the target).
- Synthesis : Derived from diethyl 2,2'-bipyridine-5,5'-dicarboxylate via hydrazine treatment and Curtius rearrangement (82% yield for carbamate intermediate).
- Key Differences: Amino groups at 5,5' (meta to the pyridine N) vs. 6,6' (para) in the target, altering electronic conjugation and metal-binding selectivity. Lack of 4-fluorobenzyl substituents reduces steric bulk and lipophilicity.
Functional Analogues: Aryl-Substituted Bipyridines
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine
- Core: Monopyridine (vs. bipyridine).
- Substituents: Benzodioxin and dimethylaminomethylphenyl groups (vs. 4-fluorobenzyl).
- Dimethylaminomethyl moiety increases solubility in polar solvents compared to the target’s carbamates.
Electronic and Steric Comparisons
Biological Activity
Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Structural Overview
The compound features a bipyridine backbone with two diethyl carbamate moieties and amino groups. The presence of 4-fluorobenzyl substituents may enhance its solubility and biological activity. The molecular formula is , and it has a molecular weight of approximately 606.623 g/mol .
Compounds with bipyridine scaffolds are known for their interactions with biological macromolecules, including proteins and nucleic acids. The diethyl carbamate groups may facilitate interactions through hydrogen bonding and electrostatic interactions, enhancing the compound's biological efficacy.
Antitumor Activity
Recent studies have indicated that similar bipyridine derivatives exhibit significant antitumor properties. For instance, compounds with bipyridine cores have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Further investigation into Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate could reveal its potential as an anticancer agent.
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. Research indicates that compounds featuring fluorinated aromatic groups often exhibit enhanced antimicrobial properties. The fluorine atom can increase lipophilicity, allowing better penetration through microbial membranes.
Synthesis
The synthesis of Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate involves multi-step organic reactions. Key steps include:
- Formation of the Bipyridine Core : This involves cyclization reactions to form the bipyridine structure.
- Introduction of Amino Groups : Amination reactions are conducted to introduce the amino functionalities.
- Attachment of Carbamate Moieties : The final step involves attaching diethyl carbamate groups to the bipyridine core.
Each reaction step requires precise control over conditions to ensure high yields and purity .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of related bipyridine derivatives found that compounds with similar structures induced apoptosis in human cancer cell lines through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research on fluorinated benzylamines demonstrated that derivatives with enhanced lipophilicity exhibited increased antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate may also possess similar properties due to its structural characteristics.
Comparative Analysis
To understand the uniqueness of Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate compared to other compounds in its class:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,2'-Bipyridine | Structure | Simple bipyridine without substituents; used as a ligand. |
| 4-Fluorobenzylamine | Structure | Contains a fluorobenzyl group; used in pharmaceuticals. |
| Diethylcarbamate | Structure | Enhances solubility and bioavailability; common in drug design. |
The dual functionality provided by both the bipyridine core and the diethyl carbamate moieties enhances the solubility and biological activity compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
